![molecular formula C14H20N4O4 B5295930 1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5295930.png)
1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a diazinane ring, which is a six-membered ring containing two nitrogen atoms. The compound also includes a pyrrolidinyl group, which is a five-membered ring containing one nitrogen atom. This structure is significant in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sodium methoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Known for their versatile reactivity and biological activities.
Benzimidazoles: Widely used in medicinal chemistry for their therapeutic properties.
Pyrrolidines: Commonly found in bioactive molecules and pharmaceuticals.
Uniqueness
1,3-DIMETHYL-5-({[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]AMINO}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of a diazinane ring and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-hydroxy-1,3-dimethyl-5-[3-(2-oxopyrrolidin-1-yl)propyliminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-16-12(20)10(13(21)17(2)14(16)22)9-15-6-4-8-18-7-3-5-11(18)19/h9,20H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAULYLZFMVJQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCCN2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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